4-Oxo-4-(4-phenoxyphenyl)butyric acid
Overview
Description
4-Oxo-4-(4-phenoxyphenyl)butyric acid is an organic compound with the molecular formula C16H14O4. It is a white solid that is often used in various chemical research and industrial applications. The compound is known for its unique structure, which includes a phenoxyphenyl group attached to a butyric acid backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-phenoxyphenyl)butyric acid typically involves the reaction of 4-phenoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-phenoxyphenyl)butyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Oxo-4-(4-phenoxyphenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-phenoxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group can interact with various enzymes and receptors, modulating their activity. The keto group can undergo enolization, which may play a role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutyric acid: Similar in structure but lacks the phenoxy group.
4-Oxo-4-(4-pentyloxyphenyl)butyric acid: Contains a pentyloxy group instead of a phenoxy group.
4-Oxo-4-(4-methoxyphenyl)butyric acid: Contains a methoxy group instead of a phenoxy group .
Uniqueness
4-Oxo-4-(4-phenoxyphenyl)butyric acid is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
4-oxo-4-(4-phenoxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(10-11-16(18)19)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDIUFKCBZTRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289538 | |
Record name | 4-oxo-4-(4-phenoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36330-86-6 | |
Record name | γ-Oxo-4-phenoxybenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36330-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 61851 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36330-86-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-4-(4-phenoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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